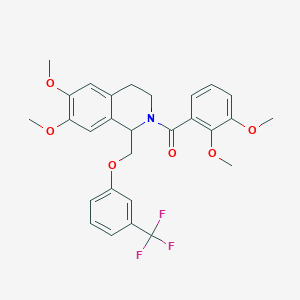

(6,7-dimethoxy-1-((3-(trifluoromethyl)phenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(2,3-dimethoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with the isoquinoline structure are often found in alkaloids and dyes . The dimethoxyphenyl groups suggest that this compound may have similar properties to other methoxyphenyl compounds, which are often used in the synthesis of pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound likely includes an isoquinoline core, with dimethoxyphenyl groups attached. The trifluoromethyl group and phenoxy group may also contribute to the compound’s properties .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its isoquinoline core and the attached groups. For example, the dimethoxyphenyl groups could influence the compound’s solubility .Scientific Research Applications

Antioxidant Properties

Research has explored the synthesis of compounds with structures similar to the given chemical, focusing on their antioxidant properties. For example, studies on bromination of bis(3,4-dimethoxyphenyl)methanone led to products with significant antioxidant power, demonstrating effective radical scavenging activities in various in vitro assays. These synthesized bromophenols were compared with synthetic standard antioxidant compounds, indicating their potential as effective antioxidants (H. T. Balaydın, I. Gülçin, A. Menzek, S. Göksu, E. Şahin, 2010).

Cytotoxic Activity

Another area of research involves the cytotoxic activity of isoquinoline derivatives. For instance, tetrahydroisoquinoline derivatives have been investigated for their tumor-specific cytotoxic activity against human oral squamous cell carcinoma cell lines. Certain derivatives, such as those with bulky substituents like the 3,4-dimethoxybenzoyl group, showed high tumor-specific cytotoxicity, indicating their potential for cancer therapy (Hajime Hatano, Fumihiro Takekawa, K. Hashimoto, M. Ishihara, M. Kawase, Chuhang Qing, Wang Qin-tao, H. Sakagami, 2009).

Synthesis and Structural Studies

Synthetic strategies and structural elucidation of similar compounds have been widely discussed. For example, the synthesis of benzylisoquinoline alkaloids from Beilschmiedia brevipes, including the detailed NMR data for compounds related to the chemical of interest, has contributed to the understanding of these compounds' structures and potential biological activities (P. Pudjiastuti, M. R. Mukhtar, A. H. A. Hadi, Nurdin Saidi, H. Morita, M. Litaudon, K. Awang, 2010).

Application in Organic Synthesis

The compound has relevance in organic synthesis, particularly in the formation of complex molecules with potential biological activities. Research into the synthesis of pyrrolo[4,3,2-de]quinolines from dimethoxyquinolines, aiming at the total syntheses of natural products like damirones and batzelline, showcases the versatility of dimethoxy isoquinoline derivatives in synthetic chemistry (D. Roberts, J. Joule, M. Bros, M. Álvarez, 1997).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

(2,3-dimethoxyphenyl)-[6,7-dimethoxy-1-[[3-(trifluoromethyl)phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28F3NO6/c1-34-23-10-6-9-20(26(23)37-4)27(33)32-12-11-17-13-24(35-2)25(36-3)15-21(17)22(32)16-38-19-8-5-7-18(14-19)28(29,30)31/h5-10,13-15,22H,11-12,16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGUGUVGNOGLWRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=CC(=C4)C(F)(F)F)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28F3NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)

![2-(cyclopropanecarboxamido)-N-(thiophen-2-ylmethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2999453.png)

![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)

![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)

![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(furan-2-ylmethyl)oxamide](/img/structure/B2999460.png)

![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)

![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)

![N-[(3,3-Difluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2999463.png)

![3-(3-Chlorophenyl)-1-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2999464.png)

![(5Z)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2999465.png)